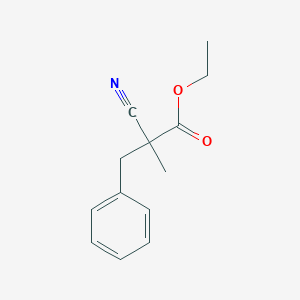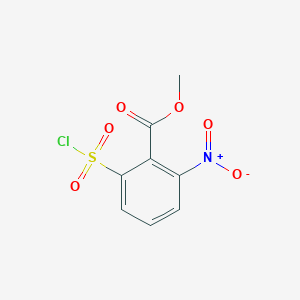![molecular formula C15H24ClNO B3374923 4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride CAS No. 1049722-82-8](/img/structure/B3374923.png)
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride
描述
“4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride” is a chemical compound with the IUPAC name "4- (2-ethoxyphenyl)piperidine hydrochloride" . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H23NO.ClH/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to .科学研究应用
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the pharmacology of opioid receptors, as well as the mechanism of action of other opioid agonists and antagonists. In addition, it has been used to investigate the mechanism of action of other receptor systems, such as the serotonin, dopamine, and norepinephrine systems. It has also been used to study the effects of other drugs, such as cocaine and amphetamine, on the central nervous system.
作用机制
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride is an agonist of the mu-opioid receptor, and it has been shown to activate the receptor in a dose-dependent manner. It has also been shown to have a higher affinity for the mu-opioid receptor than etorphine and other opioids. In addition, it has been shown to block the binding of other opioid agonists to the mu-opioid receptor, suggesting that it acts as an antagonist of other opioid agonists.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, as well as to increase levels of beta-endorphin and dynorphin in the spinal cord. In addition, it has been shown to produce analgesic, sedative, and anticonvulsant effects.
实验室实验的优点和局限性
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient tool for research. In addition, it has a higher affinity for the mu-opioid receptor than etorphine, making it a useful tool for studying the pharmacology of opioid receptors. However, it is not as potent as other opioids, and its effects are short-lived, making it unsuitable for use in long-term experiments.
未来方向
The use of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride in scientific research has the potential to provide valuable insight into the pharmacology of opioid receptors and other receptor systems. In addition, it could be used to develop new therapies for pain management and addiction. Further research into the biochemical and physiological effects of this compound could also lead to a better understanding of its mechanism of action and its potential therapeutic applications. Finally, this compound could be used to develop new opioid agonists and antagonists, as well as new drugs for the treatment of other conditions.
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
属性
IUPAC Name |
4-[2-(4-ethoxyphenyl)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZADPFWMLIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)

![4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine](/img/structure/B3374854.png)
![4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B3374861.png)







![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)

